molecular formula C11H11N3O B13169547 2'-Methoxy-2,3'-bipyridin-6-amine

2'-Methoxy-2,3'-bipyridin-6-amine

Cat. No.: B13169547
M. Wt: 201.22 g/mol
InChI Key: CTHPPQZABCFGAN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-2,3’-bipyridin-6-amine typically involves the reaction of 2,3’-bipyridine with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 2’-Methoxy-2,3’-bipyridin-6-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-2,3’-bipyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative .

Scientific Research Applications

2’-Methoxy-2,3’-bipyridin-6-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Acts as a probe for studying biological systems, particularly in fluorescence-based assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2’-Methoxy-2,3’-bipyridin-6-amine involves its ability to coordinate with metal ions. The methoxy group acts as an electron donor, facilitating the formation of stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methoxy-2,3’-bipyridin-6-amine is unique due to its methoxy substitution, which enhances its electron-donating properties and coordination ability. This makes it particularly useful in forming stable metal complexes and in applications requiring strong electron-donating ligands .

Biological Activity

2'-Methoxy-2,3'-bipyridin-6-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bipyridine framework with a methoxy group at the 2' position. This configuration contributes to its biological properties and interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has notable antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
  • Anticancer Potential : Evidence points to its ability to induce apoptosis in cancer cells. The compound may interfere with cell cycle regulation and promote programmed cell death through mitochondrial pathways.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.

Biological Assays and Findings

A variety of assays have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from recent studies:

Biological Activity Methodology Results
AntimicrobialDisc diffusion methodSignificant inhibition against E. coli and S. aureus
CytotoxicityMTT assayIC50 values indicate effective cytotoxicity in cancer cell lines
Apoptosis InductionFlow cytometryIncreased annexin V positive cells indicating apoptosis
NeuroprotectionOxidative stress assaysReduced ROS levels in neuronal cultures

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against multidrug-resistant bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting potential as a therapeutic agent in treating resistant infections.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to dose-dependent decreases in cell viability, correlating with increased markers of apoptosis.
  • Neuroprotection in Animal Models : Animal studies have shown that administration of this compound prior to inducing oxidative stress resulted in improved survival rates and reduced neurological deficits, highlighting its potential for treating neurodegenerative conditions.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-(2-methoxypyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C11H11N3O/c1-15-11-8(4-3-7-13-11)9-5-2-6-10(12)14-9/h2-7H,1H3,(H2,12,14)

InChI Key

CTHPPQZABCFGAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=NC(=CC=C2)N

Origin of Product

United States

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